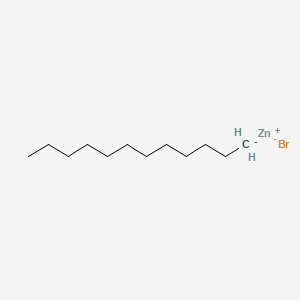
bromozinc(1+);dodecane
Übersicht
Beschreibung
Bromozinc(1+);dodecane, also known as bromozinc(1+) dodecan-1-ide, is an organometallic compound with the chemical formula C12H25BrZn. This compound is part of the organozinc family, which is characterized by the presence of a direct bond between carbon and zinc atoms. This compound is used in various fields, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Bromozinc(1+);dodecane can be synthesized through several methods. One common synthetic route involves the reaction of dodecyl bromide with zinc in the presence of a suitable solvent. This reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as follows:
[ \text{C}{12}\text{H}{25}\text{Br} + \text{Zn} \rightarrow \text{C}{12}\text{H}{25}\text{ZnBr} ]
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Bromozinc(1+);dodecane undergoes various types of chemical reactions, including substitution and addition reactions. In substitution reactions, the bromine atom can be replaced by other nucleophiles, such as halides or alkoxides. Common reagents used in these reactions include halogenated compounds and alcohols. The major products formed from these reactions depend on the nature of the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);dodecane has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. In biology and medicine, it has been studied for its potential role in drug development, with promising results in preclinical studies. Additionally, it is used in industrial research for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of bromozinc(1+);dodecane involves the formation of a reactive intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction environment. For example, in the presence of N-chloro- or N-bromodiethylamine, this compound can form diethyl succinate and diethylamine through an anion-radical reaction mechanism .
Vergleich Mit ähnlichen Verbindungen
Bromozinc(1+);dodecane can be compared with other similar organozinc compounds, such as 1-bromododecane and dodecyl bromide. While all these compounds contain a bromine atom and a long carbon chain, this compound is unique due to the presence of a zinc atom, which imparts different reactivity and properties. Other similar compounds include 1-bromobutane, 1-bromohexane, and dodecanol .
Conclusion
This compound is a versatile organometallic compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, drug development, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.
Eigenschaften
IUPAC Name |
bromozinc(1+);dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25.BrH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOIAJLLFXXFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[CH2-].[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641405 | |
| Record name | Bromozinc(1+) dodecan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869589-06-0 | |
| Record name | Bromozinc(1+) dodecan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


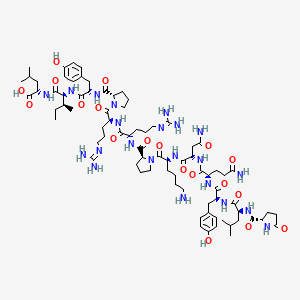
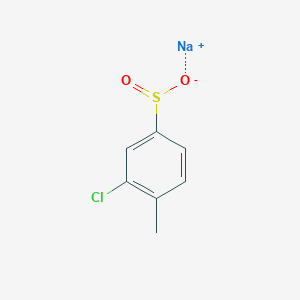
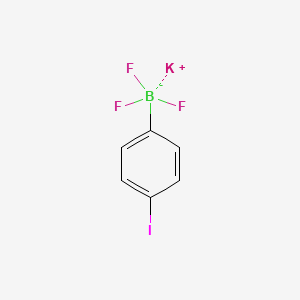
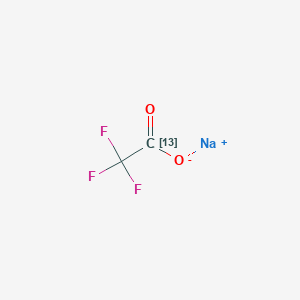
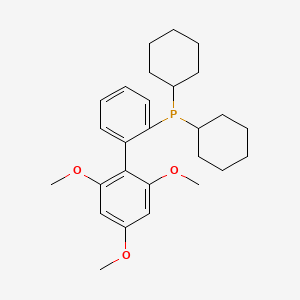
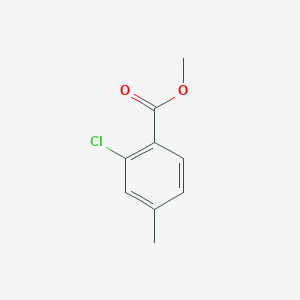
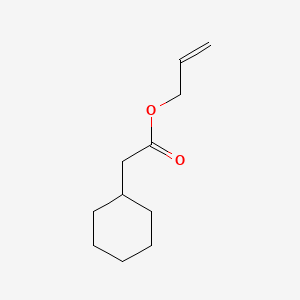
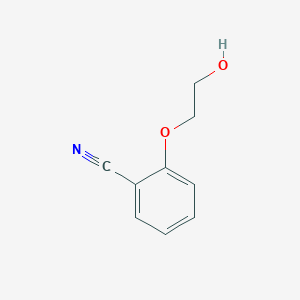
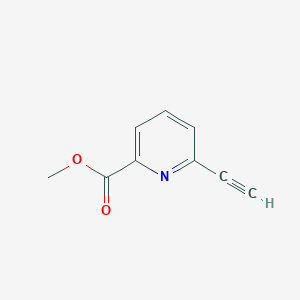
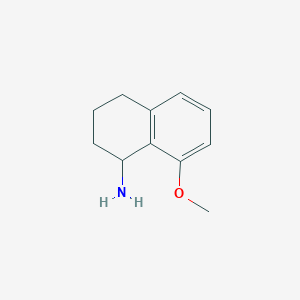
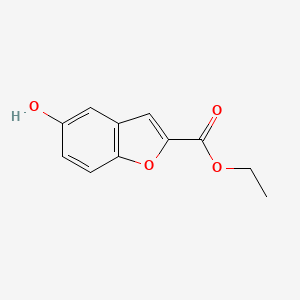
![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
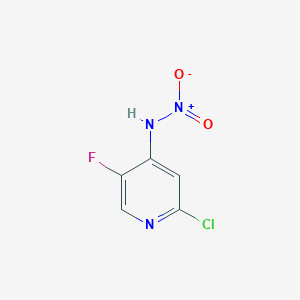
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)
